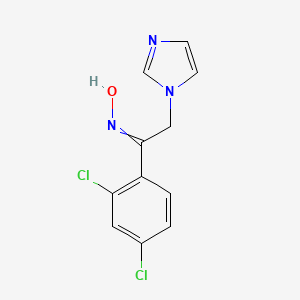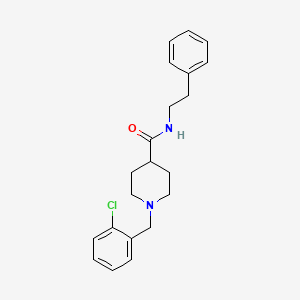![molecular formula C19H20BrN3O4 B12455693 N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo metoxilo y un grupo carbonilo formohidrazido unido a un anillo fenilo, que está además conectado a una porción butanamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA generalmente implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Un enfoque común es la reacción de 3-bromo-4-metoxibenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio se hace reaccionar luego con cloruro de 4-aminobenzoilo en condiciones apropiadas para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo metoxilo se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo formohidrazido se puede reducir para formar una amina.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como azida de sodio (NaN3) o tiourea (NH2CSNH2).
Principales Productos Formados
Oxidación: Formación de ácido 3-bromo-4-metoxibenzoico.
Reducción: Formación de N-(4-{[(3-BROMO-4-METHOXI-FENIL)AMINO]CARBONILO}FENIL)BUTANAMIDA.
Sustitución: Formación de N-(4-{[(3-AMINO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA.
Aplicaciones Científicas De Investigación
N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando un complejo estable, bloqueando así el sitio activo de la enzima e impidiendo la unión del sustrato .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-BROMO-3-METHOXI-FENIL)BENZAMIDA
- N-(4-METHOXI-FENIL)-3-BROMOBENZAMIDA
- (3-BROMO-4-METHOXI-FENIL)(FENIL)METANONA
Unicidad
N-(4-{[(3-BROMO-4-METHOXI-FENIL)FORMOHIDRAZIDO]CARBONILO}FENIL)BUTANAMIDA es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo carbonilo formohidrazido, en particular, permite interacciones únicas con objetivos biológicos, lo que la distingue de otros compuestos similares .
Propiedades
Fórmula molecular |
C19H20BrN3O4 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-[4-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]phenyl]butanamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-3-4-17(24)21-14-8-5-12(6-9-14)18(25)22-23-19(26)13-7-10-16(27-2)15(20)11-13/h5-11H,3-4H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
Clave InChI |
OWYURNIQWYPOPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
